3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a phenoxymethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable alkylating agent.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated thiadiazole derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 3-bromo-N-methyl-5-nitrobenzamide
Uniqueness
3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the phenoxymethyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H12BrN3O2S |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-6-4-5-11(9-12)15(21)18-16-20-19-14(23-16)10-22-13-7-2-1-3-8-13/h1-9H,10H2,(H,18,20,21) |
InChI Key |
CXWLFBQOKAAQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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